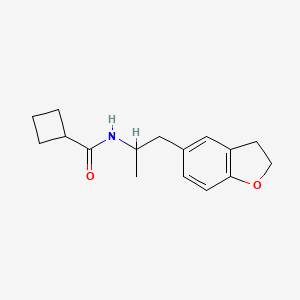

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound features a benzofuran ring, which is known for its diverse pharmacological properties, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Applications De Recherche Scientifique

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide has a wide range of scientific research applications due to its potential biological activities. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have shown promise in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide typically involves the construction of the benzofuran ring followed by the attachment of the cyclobutanecarboxamide moiety. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . Additionally, microwave-assisted synthesis has been employed to obtain various benzofuran derivatives, demonstrating the versatility and efficiency of this approach .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often relies on scalable synthetic routes that ensure high purity and yield. Techniques such as proton quantum tunneling have been utilized to construct benzofuran rings with fewer side reactions, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran alcohols .

Mécanisme D'action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes such as topoisomerase I and farnesyl transferase, which play crucial roles in DNA replication and cell signaling . Additionally, these compounds can modulate receptor activity, such as histamine H3 receptors, contributing to their diverse pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide include other benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure and exhibit various biological activities.

Uniqueness: What sets this compound apart is its unique combination of the benzofuran ring with the cyclobutanecarboxamide moiety. This structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Activité Biologique

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article summarizes the current understanding of its biological activity, including analgesic properties, receptor interactions, and related derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO3. The compound features a cyclobutane ring and a dihydrobenzofuran moiety, which are significant for its biological interactions.

Analgesic Activity

Research has indicated that derivatives of dihydrobenzofuran exhibit notable analgesic activity . For instance, studies on related compounds like 5-APDB (1-(2,3-dihydrobenzofuran-5-yl)-propan-2-amine) have demonstrated effective pain relief in various rodent models. The ED50 values for these compounds were comparable to established analgesics such as morphine and acetylsalicylic acid .

Table 1: Analgesic Activity of Dihydrobenzofuran Derivatives

| Compound | ED50 (mg/kg) | Pain Model |

|---|---|---|

| L-PP1 | 1.34 | Hot Plate Test |

| L-PP | 0.79 | Writhing Test |

| L-SAL | 2.01 | Capsaicin-Induced Nociception |

| Morphine | ~3.00 | Standard Reference |

The biological activity of this compound may involve interactions with various neurotransmitter systems. Specifically, compounds featuring the dihydrobenzofuran structure have been shown to modulate serotonin and dopamine receptors, which are critical in pain perception and mood regulation .

Case Study: Receptor Interaction

A study examining the binding affinity of dihydrobenzofuran derivatives to serotonin receptors found that certain modifications to the benzofuran structure significantly enhanced receptor affinity and selectivity. This suggests that similar modifications to this compound could optimize its therapeutic potential.

Toxicology and Safety Profile

While the analgesic properties are promising, the safety profile of this compound remains under investigation. Regulatory documents indicate that related compounds have been classified as potentially harmful or illegal in some jurisdictions due to their psychoactive effects . Thus, thorough toxicological evaluations are essential before clinical applications can be considered.

Propriétés

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-11(17-16(18)13-3-2-4-13)9-12-5-6-15-14(10-12)7-8-19-15/h5-6,10-11,13H,2-4,7-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZXXYDXEFNOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.